molecular formula C9H15ClFNO2 B2956258 Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate;hydrochloride CAS No. 2378506-64-8

Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2956258
CAS No.: 2378506-64-8
M. Wt: 223.67
InChI Key: FXNDNQILMXTZQO-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate hydrochloride is a fluorinated pyrrolidine derivative with a cyclopropyl substituent and a methyl ester group. This compound is classified as a high-value synthetic intermediate, primarily used in pharmaceutical research and organic synthesis. Pricing data from CymitQuimica indicates its niche application, with costs ranging from €934.00 for 50 mg to €2,815.00 for 500 mg .

Properties

IUPAC Name

methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO2.ClH/c1-13-8(12)9(10)5-11-4-7(9)6-2-3-6;/h6-7,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNDNQILMXTZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNCC1C2CC2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction.

    Fluorination: The fluorine atom is added using a fluorinating agent under controlled conditions.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features and Analogues

The compound’s uniqueness lies in its pyrrolidine backbone , fluorine substitution at position 3 , and cyclopropyl group at position 4 . Below is a comparison with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Backbone Substituents Key Features Applications
Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate hydrochloride Pyrrolidine - 3-Fluoro
- 4-Cyclopropyl
- Methyl ester (carboxylate)
- Conformational rigidity due to cyclopropyl
- Enhanced lipophilicity from fluorine
Pharmaceutical intermediates, chiral building blocks
Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride (CAS 1779974-06-9) Piperidine - 3,3-Difluoro
- Methyl ester (carboxylate)
- Six-membered ring (piperidine)
- Dual fluorine atoms increase electronegativity
Drug development, agrochemical synthesis
4-Methyl-3-pyrrolidinecarboxylic acid hydrochloride Pyrrolidine - 4-Methyl
- Free carboxylic acid
- Lack of fluorine/cyclopropyl
- Acidic functional group
Peptide mimetics, catalysis
LY2409881 hydrochloride (CAS N/A) Heterocyclic core - Cyclopropylamide
- Chloropyrimidine
- Thiophene-sulfonamide
- Complex substituents for kinase inhibition Preclinical studies (e.g., anticancer agents)

Biological Activity

Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate; hydrochloride is characterized by the presence of a cyclopropyl group and a fluorine atom on the pyrrolidine ring, which significantly influences its biological interactions. The molecular formula is C9H15ClFNO2C_9H_{15}ClFNO_2, with a molecular weight of approximately 205.68 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The fluorine atom enhances binding affinity to specific enzymes, potentially leading to inhibition or activation. For example, it has been shown to interact with kinases and proteases, influencing metabolic pathways .
  • Cell Signaling Modulation : The compound affects various cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation.

Biological Activities

The compound exhibits a range of biological activities, as summarized below:

Activity TypeDescriptionReferences
Antitumor Exhibits potential as an antitumor agent by inhibiting tumor growth in various cancer models.
Enzyme Inhibition Inhibits specific enzymes involved in cellular metabolism, leading to altered cellular functions.
Antimicrobial Shows activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Anti-inflammatory Modulates inflammatory responses in cellular models, suggesting potential therapeutic applications.

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate; hydrochloride, it was found to inhibit the growth of HCT116 colon cancer cells with an IC50 value of 0.64 μM. This suggests strong potential for development as an anticancer therapeutic .

Case Study 2: Enzyme Interaction

Research demonstrated that this compound effectively inhibits certain kinases at low concentrations, impacting cellular metabolism and signaling pathways. For instance, it showed significant inhibition in kinase assays with IC50 values ranging from 0.4 nM to 1.1 nM for various targets.

Dosage Effects

The effects of methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate; hydrochloride vary based on dosage:

  • Low Doses : Modulation of enzyme activity without significant toxicity.
  • High Doses : Potential cytotoxic effects observed in certain cell lines, necessitating careful dosage management in therapeutic applications .

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